molecular formula C24H26ClN3O B11345576 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11345576
M. Wt: 407.9 g/mol
InChI Key: SOFONKKUPINAKC-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a naphthalene ring, a chlorophenyl group, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 1-methylpiperazine to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction can affect various signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide stands out due to its unique combination of structural features, which confer specific binding properties and biological activities. Its naphthalene ring system and the presence of both chlorophenyl and methylpiperazine groups contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C24H26ClN3O

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H26ClN3O/c1-27-13-15-28(16-14-27)23(19-9-11-20(25)12-10-19)17-26-24(29)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,26,29)

InChI Key

SOFONKKUPINAKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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